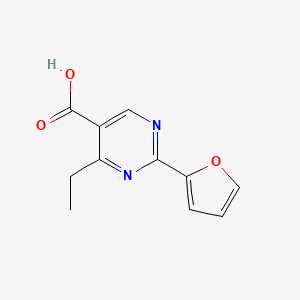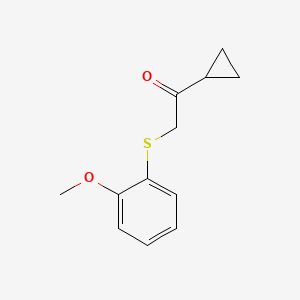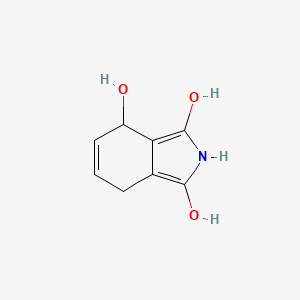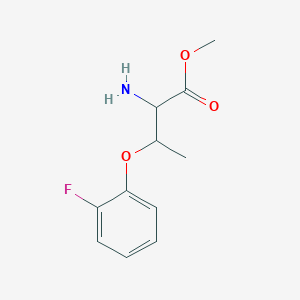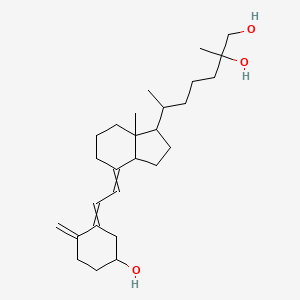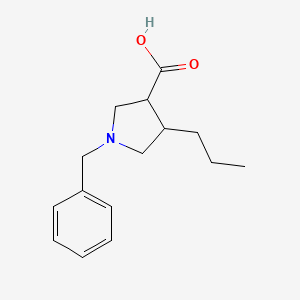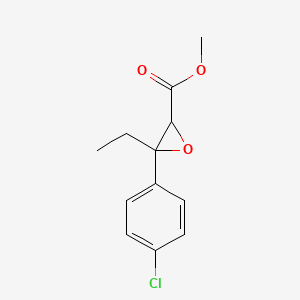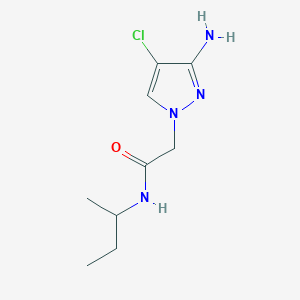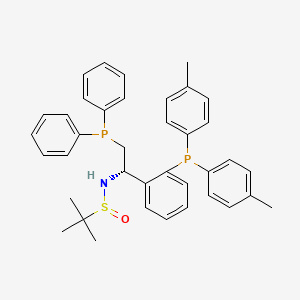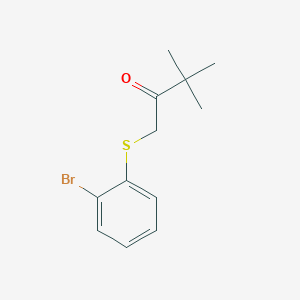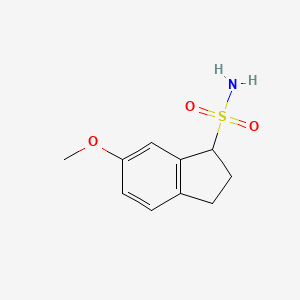
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group at the 6th position, a dihydroindene core, and a sulfonamide group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 6-Methoxy-1-indanone.
Reduction: The ketone group of 6-Methoxy-1-indanone is reduced to form 6-Methoxy-2,3-dihydro-1H-indene.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: Formation of 6-Methoxy-2,3-dihydro-1H-indene-1-amine.
Substitution: Formation of various substituted indene derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-1-indanone
- 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
- 6-Methoxy-2,3-dihydro-1H-indene-1-amine
Uniqueness
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the indene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H13NO3S |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-14-8-4-2-7-3-5-10(9(7)6-8)15(11,12)13/h2,4,6,10H,3,5H2,1H3,(H2,11,12,13) |
Clave InChI |
GIDDLNCDLXVQRT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCC2S(=O)(=O)N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13644953.png)
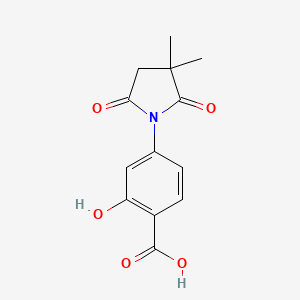
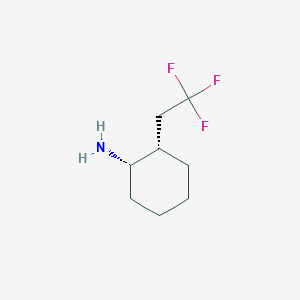
![tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13644967.png)
